tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807322
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC13807322

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Standard InChI Key WDLJVXLPYIOWOZ-CIUDSAMLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]([C@@H]1C2)N
SMILES CC(C)(C)OC(=O)N1CC2CC(C1C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC(C1C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

PropertyValueSource Citation
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}
Molecular Weight212.29 g/mol
CAS Registry Number1932581-94-6
Purity≥97%
IUPAC Nametert-butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1C[C@@H]2CC@H[C@H]1C2 (adjusted for stereochemistry)

The stereochemical descriptor (1S,4S,6S) differentiates this compound from its enantiomer, tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1433638-95-9) , underscoring the importance of chirality in pharmacological activity.

Synthesis and Manufacturing

Stereochemical Control

The (1S,4S,6S) configuration is achieved through asymmetric catalysis or chiral resolution. For instance, enzymatic resolution or chiral auxiliaries may enforce the desired stereochemistry at carbons 1, 4, and 6. The rigid bicyclic framework limits epimerization, ensuring configurational stability .

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

Although melting point data for this specific stereoisomer are unavailable, analogous tert-butyl carbamates exhibit melting points between 129–133°C . The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic tert-butyl group.

Applications in Pharmaceutical Research

Drug Intermediate

The primary amine at position 6 serves as a handle for further functionalization, enabling coupling reactions with carboxylic acids or aryl halides. For example, similar azabicyclo derivatives are intermediates in neuromodulators or kinase inhibitors .

Bioconjugation and Prodrug Design

The Boc group facilitates temporary protection during solid-phase peptide synthesis (SPPS). Deprotection with trifluoroacetic acid yields the free amine, which can conjugate targeting moieties or prodrug components .

Comparative Analysis with Structural Analogs

Stereoisomeric Variants

The (1S,4S,6S) enantiomer demonstrates distinct bioavailability compared to its (1R,4R,6S) counterpart. For instance, tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1433638-95-9) may exhibit different receptor-binding profiles due to mirror-image topology.

Azabicyclo[3.1.0]hexane Derivatives

Compounds like tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134677-60-4) highlight the versatility of azabicyclo frameworks in medicinal chemistry, though their smaller ring systems confer distinct conformational dynamics.

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